molecular formula C13H7Cl2F3N2O B5417058 SARS-CoV-2-IN-60

SARS-CoV-2-IN-60

Cat. No.: B5417058
M. Wt: 335.10 g/mol
InChI Key: MMOUYBCDJMEUFG-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-60 is a novel compound identified as a potent inhibitor of the SARS-CoV-2 virus, which causes COVID-19. This compound has shown significant promise in inhibiting the main protease of the virus, thereby preventing its replication and spread within the host. The discovery of this compound is part of ongoing efforts to develop effective antiviral therapies against COVID-19.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-60 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under controlled conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. This may include halogenation, nitration, or sulfonation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized using continuous flow chemistry. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-60 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the SARS-CoV-2 virus.

Scientific Research Applications

SARS-CoV-2-IN-60 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the inhibition of viral proteases and the development of antiviral agents.

    Biology: Employed in cell culture studies to investigate its effects on viral replication and host cell interactions.

    Medicine: Potential therapeutic agent for treating COVID-19, with ongoing clinical trials to evaluate its safety and efficacy.

    Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2 infection.

Mechanism of Action

SARS-CoV-2-IN-60 exerts its effects by targeting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the processing of viral polyproteins, which are necessary for viral replication. By inhibiting Mpro, this compound effectively halts the replication cycle of the virus. The compound binds to the active site of the protease, preventing substrate access and subsequent cleavage of viral proteins.

Comparison with Similar Compounds

Similar Compounds

    Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in combination with ritonavir.

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.

    Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.

Uniqueness

SARS-CoV-2-IN-60 is unique in its high specificity and potency against the SARS-CoV-2 main protease. Unlike other inhibitors, it has shown minimal off-target effects and high selectivity for the viral protease, making it a promising candidate for further development as an antiviral therapy.

Properties

IUPAC Name

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O/c14-8-3-1-7(10(15)5-8)2-4-9-6-11(13(16,17)18)20-12(21)19-9/h1-6H,(H,19,20,21)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOUYBCDJMEUFG-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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